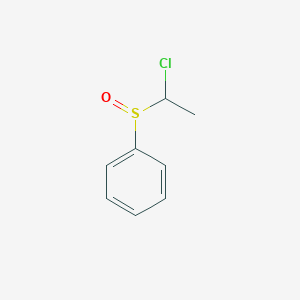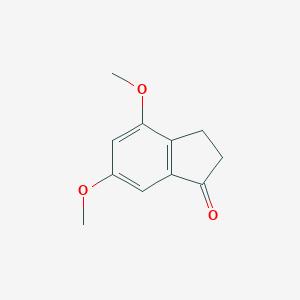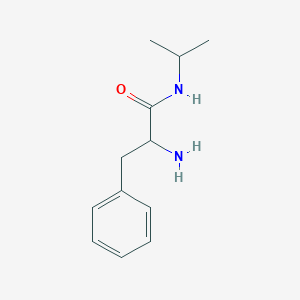
4-Amino-5-chloropyrimidine
Overview
Description
4-Amino-5-chloropyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
4-Amino-5-chloropyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . The primary targets of pyrimidines are often vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It’s known that pyrimidines, in general, can inhibit the expression and activities of certain inflammatory mediators . For instance, 2-amino-4,6-dichloropyrimidine derivatives have been found to suppress immune-induced nitric oxide (NO) generation .
Biochemical Pathways
Pyrimidines are known to influence several biochemical pathways related to inflammation . They can inhibit the production of inflammatory mediators, thereby reducing inflammation and potentially leading to anti-inflammatory effects .
Pharmacokinetics
Pyrimidines, in general, are known for their drug-like properties and are often used in the synthesis of fda-approved drugs . They are usually well-absorbed and distributed in the body, metabolized efficiently, and excreted safely .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . They can inhibit the production of inflammatory mediators, potentially leading to reduced inflammation .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines, the class of compounds to which 4-Amino-5-chloropyrimidine belongs, play a crucial role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, often serving as building blocks for larger structures such as nucleic acids .
Molecular Mechanism
It is known that pyrimidines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a high boiling point, indicating its stability under high temperatures .
Metabolic Pathways
Pyrimidines are known to be involved in several metabolic pathways, interacting with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-5-chloropyrimidine can be synthesized through several methods. One common approach involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the nucleophilic displacement of the 4-chloro group in 4-[(4-chloropyrimidin-2-yl)amino] benzonitrile with an appropriate amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, amination, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like triethylamine and cesium carbonate are commonly used in substitution reactions.
Oxidation: Manganese dioxide can be used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a common reducing agent.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .
Scientific Research Applications
4-Amino-5-chloropyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Agrochemicals: It is utilized in the development of pesticides and herbicides.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
4-Amino-5-chloropyrimidine can be compared with other similar compounds, such as:
2-Amino-4-chloropyrimidine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
4-Amino-5-bromo-2-chloropyrimidine: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNBBHICRUONJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627225 | |
| Record name | 5-Chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-82-3 | |
| Record name | 5-Chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


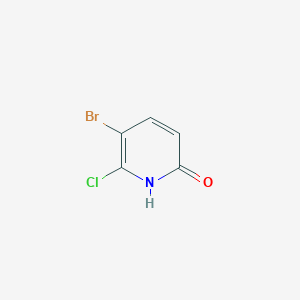
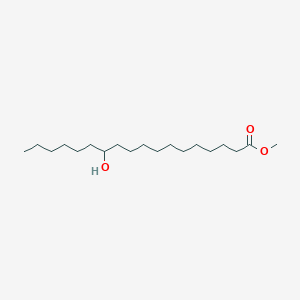

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)
